molecular formula C13H18N2O5 B5850258 N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide

N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5850258
M. Wt: 282.29 g/mol
InChI Key: HADGLSLEXPETNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide, also known as NDMB-2, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the benzamide family and has a molecular formula of C13H18N2O5.

Mechanism of Action

N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide works by reacting with NO to form a highly fluorescent compound. This reaction is based on the principle of a nitro reduction reaction, which involves the reduction of the nitro group in this compound by NO to form a hydroxylamine intermediate. This intermediate then undergoes a spontaneous cyclization reaction to form a fluorescent compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cellular and animal models to detect NO production and to study the role of NO in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is its high selectivity for NO. This makes it a valuable tool for studying NO production and its role in various physiological processes. However, one limitation of this compound is its relatively low fluorescence quantum yield, which can make it difficult to detect in low concentrations.

Future Directions

There are several future directions for the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide in scientific research. One potential application is in the study of NO signaling in cancer cells. NO has been shown to play a role in cancer development and progression, and the use of this compound could provide valuable insights into this process. Additionally, this compound could be used to study the effects of NO on various physiological processes, such as inflammation and vascular function. Overall, the use of this compound as a fluorescent probe for NO detection has the potential to advance our understanding of the role of NO in various biological systems.

Synthesis Methods

N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine and thionyl chloride. This process results in the formation of the desired compound as a yellow solid with a melting point of approximately 120-122°C.

Scientific Research Applications

N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection can provide valuable insights into these processes. This compound has been shown to selectively react with NO to produce a fluorescent product, making it a promising tool for NO detection.

Properties

IUPAC Name

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADGLSLEXPETNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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